![molecular formula C10H12N2O4S B2958577 methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate CAS No. 1390775-04-8](/img/structure/B2958577.png)
methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate” is a carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions .
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and over-alkylation of the carbamate . A phosgene-free approach for the synthesis of phenyl isocyanate was developed, using the heterogeneous catalytic decomposition of methyl N-phenyl carbamate .Molecular Structure Analysis
The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) forming a carbamate group (NHCOO) . The exact molecular structure of “this compound” would require more specific information or computational chemistry analysis.Physical and Chemical Properties Analysis
Carbamates are typically solid at room temperature . The physical and chemical properties of a specific carbamate like “this compound” would depend on its exact molecular structure.Aplicaciones Científicas De Investigación
Biological and Chemical Modifications of Carbamates
Research has highlighted the biological and nonbiological modifications of carbamates, showing their transformation through processes like hydrolysis, oxidation, dealkylation, and conjugation in various biological systems. These modifications lead to the formation of products that are similar or identical to those formed in animals, plants, and insects. For example, carbaryl undergoes hydroxylation to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, among other products, which are then conjugated, stored, or excreted (Knaak Jb, 1971).
Fluorigenic Labelling and Analytical Techniques
The fluorigenic labelling of carbamates using dansyl chloride has been explored to study the fluorescence phenomena of these derivatives. This research aids in developing methods for the quantitative analysis of carbamates, highlighting the effects of environmental factors like ultraviolet light exposure on the degradation and fluorescence properties of dansyl derivatives of N-methyl carbamates (J. F. Lawrence & R. W. Frei, 1972).
Inhibition and Interaction Studies
Studies on the inhibition effect of methyl carbamate on copper metal in corrosive environments have demonstrated the compound's ability to act as a cathodic type inhibitor. The interaction of methyl carbamate with copper, analyzed through polarization, electrochemical impedance spectroscopy, and quantum chemical approaches, provides insights into its adsorption behavior and inhibitive action, enhancing the understanding of its potential applications in corrosion inhibition (S. John, Mathew Kuruvilla, & A. Joseph, 2013).
Mecanismo De Acción
Target of Action
Carbamate-bearing molecules, which this compound is a part of, play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents .
Mode of Action
Carbamates, including our compound of interest, are specifically designed to make drug−target interactions through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties .
Biochemical Pathways
Carbamates in general have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .
Pharmacokinetics
Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Action Environment
Carbamates in general display very good chemical and proteolytic stabilities .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that carbamates, a class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate are currently unknown. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies are needed to confirm these potential effects .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
Studies could potentially reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could also influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(13)11-12-17(14,15)8-7-9-5-3-2-4-6-9/h2-8,12H,1H3,(H,11,13)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUADGBHDMYGDW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2958494.png)
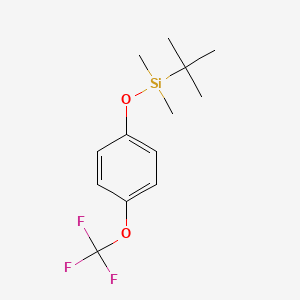

![2,4-Dimethylpyrimido[1,2-b]indazole](/img/structure/B2958499.png)
![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2958501.png)
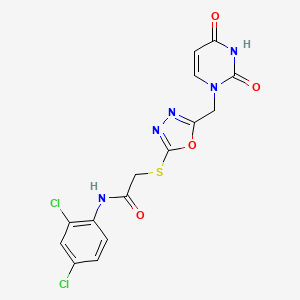
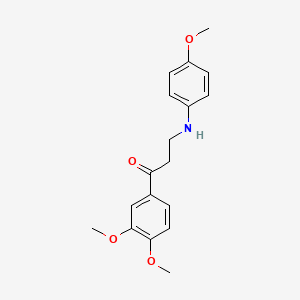
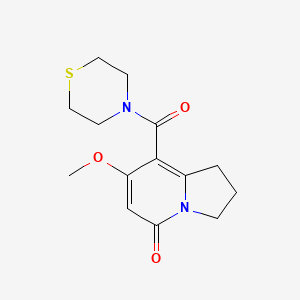
![(E)-6-(2-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958507.png)
![1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2958508.png)
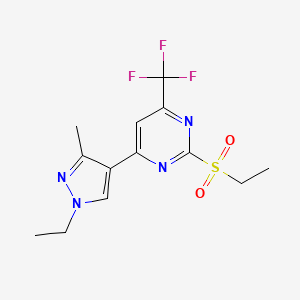

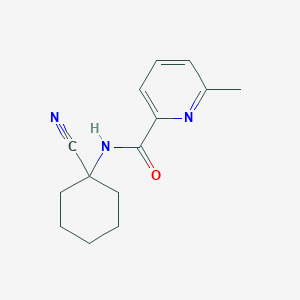
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2958514.png)
